2-(3,5-Dimethylbenzoyl)-3-methylpyridine
Overview
Description
“2-(3,5-Dimethylbenzoyl)-3-methylpyridine” is a chemical compound with the molecular formula C15H15NO . It has a molecular weight of 225.29 . The IUPAC name for this compound is (3,5-dimethylphenyl)(5-methyl-2-pyridinyl)methanone .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethylbenzoyl)-3-methylpyridine” consists of a pyridine ring attached to a benzoyl group. The benzoyl group is substituted with two methyl groups at the 3 and 5 positions .Scientific Research Applications
Electroluminescent Properties in Platinum(II) Complexes
2-(3,5-Dimethylbenzoyl)-3-methylpyridine plays a role in the synthesis of electroluminescent mono-cyclometalated Platinum(II) complexes. These complexes, such as those containing 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, exhibit significant π−π stacking and Pt−Pt distances, making them noteworthy in the study of electroluminescent properties (Ionkin, Marshall, & Wang, 2005).
Dimerization in Photoreactive Compounds
Research has shown that derivatives of 2-methylpyridine, including variants like 2-(3,5-Dimethylbenzoyl)-3-methylpyridine, undergo photochemical dimerization. This process, studied under ultraviolet irradiation, results in the formation of unique photodimers with noteworthy chemical and physical properties (Taylor & Kan, 1963).
C-C Coupling in Rhenium Tricarbonyl Complexes
In the context of organometallic chemistry, 2-(3,5-Dimethylbenzoyl)-3-methylpyridine has been observed to participate in interligand C-C coupling reactions. Such reactions involve deprotonation and nucleophilic attacks within the coordination sphere of Re(CO)3 fragments, which are crucial for the synthesis of new asymmetric ligands (Arevalo, Riera, & Pérez, 2017).
Solvent-Dependent Coordination Polymers
Studies on Co(II) complexes with 3,5-dinitro-4-methylbenzoic acid and 4,4'-bipyridine show that the solvent plays a significant role in the formation of coordination polymers. The presence of 2-(3,5-Dimethylbenzoyl)-3-methylpyridine derivatives influences the self-assembly and crystal lattice structures of these polymers, making it a critical component in coordination chemistry (Pedireddi & Varughese, 2004).
Influence on DNA-Binding Behaviors
Research on polypyridyl ruthenium(II) complexes shows that variations in the ancillary ligands, which can include derivatives of 2-(3,5-Dimethylbenzoyl)-3-methylpyridine, significantly affect the DNA-binding behaviors and spectral properties of these complexes. This is crucial in the study of interactions between metallic complexes and biological molecules (Xu et al., 2003).
properties
IUPAC Name |
(3,5-dimethylphenyl)-(3-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-7-11(2)9-13(8-10)15(17)14-12(3)5-4-6-16-14/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZWSMFICWBWDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylbenzoyl)-3-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.